![molecular formula C20H20N6O4S B2786891 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine CAS No. 1324108-31-7](/img/structure/B2786891.png)
2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex organic molecule that features multiple functional groups, including pyrazine, oxadiazole, azetidine, pyrrolidine, and sulfonyl phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multi-step organic synthesis. The general synthetic route may include the following steps:
Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a nitrile with a hydrazine derivative under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable precursors.
Coupling Reactions: The pyrazine, oxadiazole, and azetidine moieties are coupled together using appropriate coupling agents and conditions.
Introduction of the Pyrrolidin-1-ylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine: has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Chemical Biology: The compound can serve as a probe or tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- (3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
The uniqueness of 2-(5-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of the pyrazine ring, oxadiazole ring, and azetidine ring in a single molecule makes it distinct from other similar compounds.
Propriétés
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-20(14-3-5-16(6-4-14)31(28,29)26-9-1-2-10-26)25-12-15(13-25)19-23-18(24-30-19)17-11-21-7-8-22-17/h3-8,11,15H,1-2,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEBHIITJOELIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2786808.png)

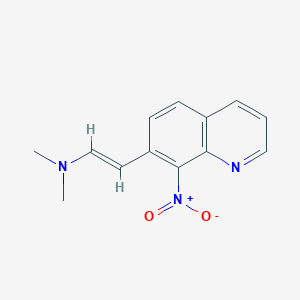
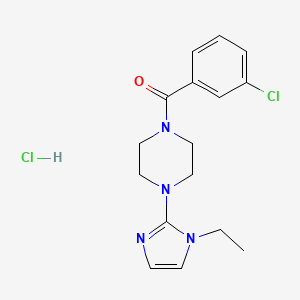
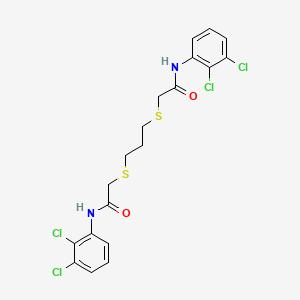
![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)
![6-Chloroimidazo[1,5-a]pyrazine](/img/structure/B2786821.png)
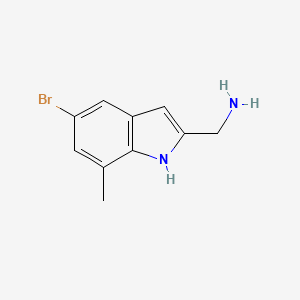
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)
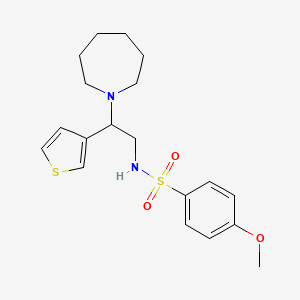
![[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2786825.png)
![ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2786826.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)
